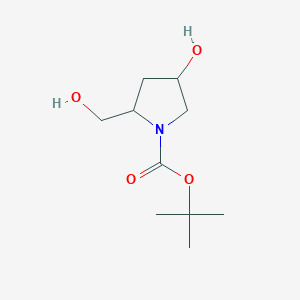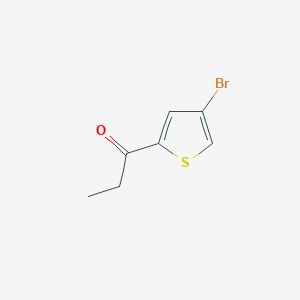
1-(4-Bromothiophen-2-yl)propan-1-one
Vue d'ensemble
Description
“1-(4-Bromothiophen-2-yl)propan-1-one” is also known as "4-Bromo-2-propionylthiophene" . It has a molecular weight of 219.1 and its molecular formula is C7H7BrOS . The IUPAC name for this compound is "1-(4-bromothiophen-2-yl)propan-1-one" .
Synthesis Analysis
The synthesis of “1-(4-Bromothiophen-2-yl)propan-1-one” can be achieved through a Claisen-Schmidt condensation reaction . In this reaction, propionyl chloride is added to a stirred solution of AlCl3 in EDC at 0°C. The reaction mixture is stirred for 20 minutes at 0°C. Then, compound 231 is added to this solution and further stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of “1-(4-Bromothiophen-2-yl)propan-1-one” can be represented by the SMILES notation: CCC(=O)C1=CC(Br)=CS1 . The InChI key for this compound is YTAOZIHQEPBPQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Bromothiophen-2-yl)propan-1-one” is a solid at room temperature . It has a density of 1.53g/cm3 and a boiling point of 294.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .
Propriétés
Numéro CAS |
36155-78-9 |
|---|---|
Nom du produit |
1-(4-Bromothiophen-2-yl)propan-1-one |
Formule moléculaire |
C7H7BrOS |
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
1-(4-bromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3 |
Clé InChI |
YTAOZIHQEPBPQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CS1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride](/img/structure/B8817540.png)
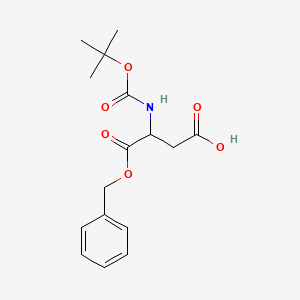
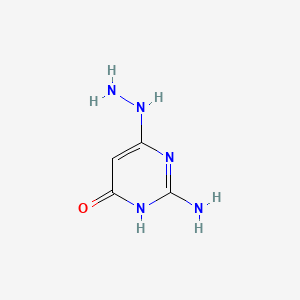
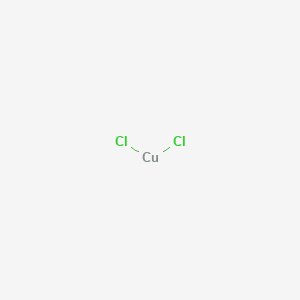
![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
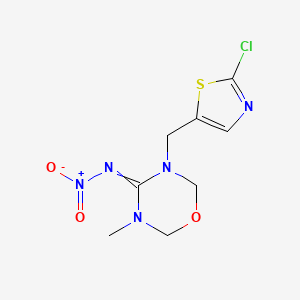
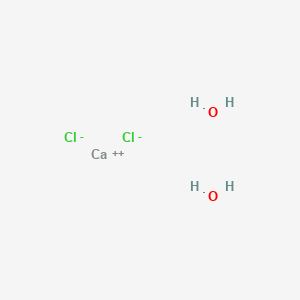
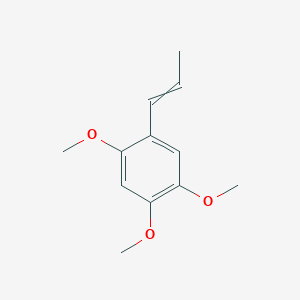
![Methyl 4-[amino(hydroxyimino)methyl]-benzenecarboxylate](/img/structure/B8817609.png)
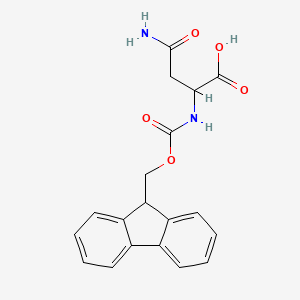
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
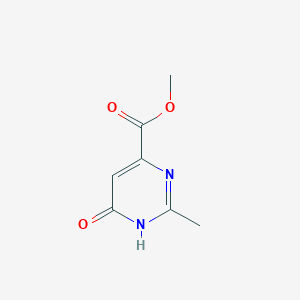
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
